N-[(4-methoxy-3-methylphenyl)methyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide
Description
N-[(4-methoxy-3-methylphenyl)methyl]-N-methyl-7-oxa-2-azaspiro[35]nonane-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a spirocyclic framework, which includes an oxa-azaspiro ring system
Properties
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13-10-14(4-5-15(13)22-3)11-20(2)17(21)16-18(12-19-16)6-8-23-9-7-18/h4-5,10,16,19H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGGCMGRQGHVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(C)C(=O)C2C3(CCOCC3)CN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-3-methylphenyl)methyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-methoxy-3-methylbenzylamine and N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxylic acid. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-3-methylphenyl)methyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(4-methoxy-3-methylphenyl)methyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-3-methylphenyl)methyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes, resulting in reduced production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide
- N-[(4-methylphenyl)methyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide
- N-[(4-methoxy-3-methylphenyl)methyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide
Uniqueness
N-[(4-methoxy-3-methylphenyl)methyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the spirocyclic oxa-azaspiro framework. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
